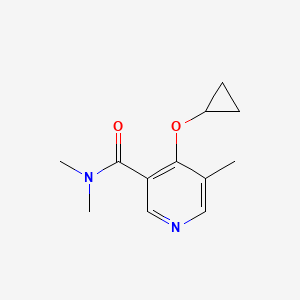
4-Cyclopropoxy-N,N,5-trimethylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-N,N,5-trimethylnicotinamide is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . It is primarily used for research and development purposes in various scientific fields. This compound is known for its unique structure, which includes a cyclopropoxy group attached to a nicotinamide backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N,N,5-trimethylnicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as nicotinic acid or its derivatives.
Cyclopropanation: The introduction of the cyclopropoxy group is achieved through a cyclopropanation reaction. This can be done using reagents like diazomethane or cyclopropylcarbinol in the presence of a catalyst.
Amidation: The final step involves the amidation of the nicotinic acid derivative with N,N-dimethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.
化学反応の分析
Types of Reactions
4-Cyclopropoxy-N,N,5-trimethylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The cyclopropoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted nicotinamide derivatives.
科学的研究の応用
4-Cyclopropoxy-N,N,5-trimethylnicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Cyclopropoxy-N,N,5-trimethylnicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in metabolic pathways.
Pathways Involved: It can influence pathways related to oxidative stress, inflammation, and cell proliferation.
類似化合物との比較
Similar Compounds
Uniqueness
4-Cyclopropoxy-N,N,5-trimethylnicotinamide is unique due to its specific substitution pattern on the nicotinamide ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
1243312-44-8 |
|---|---|
分子式 |
C12H16N2O2 |
分子量 |
220.27 g/mol |
IUPAC名 |
4-cyclopropyloxy-N,N,5-trimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-8-6-13-7-10(12(15)14(2)3)11(8)16-9-4-5-9/h6-7,9H,4-5H2,1-3H3 |
InChIキー |
VTNBSUXPJDTDIU-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=CC(=C1OC2CC2)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


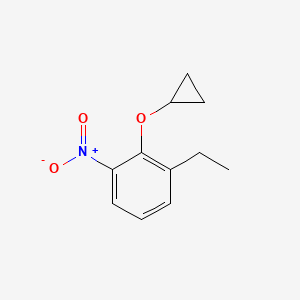
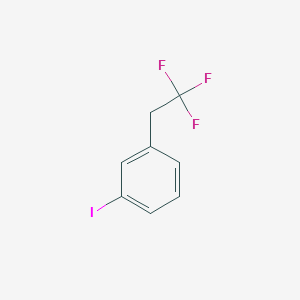
![2-(3-Fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14841264.png)
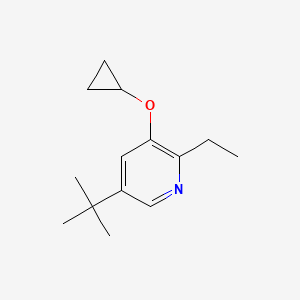
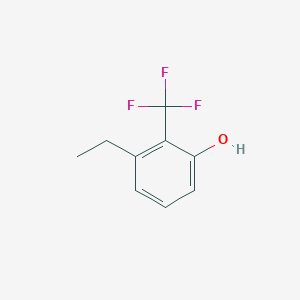
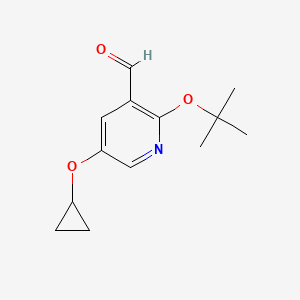
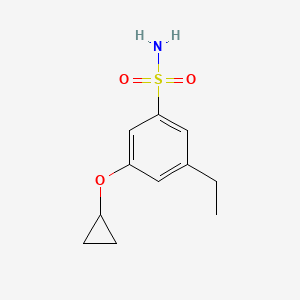
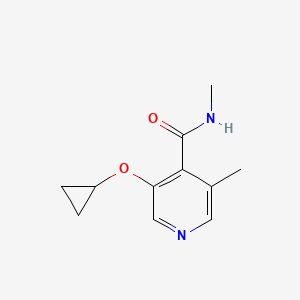
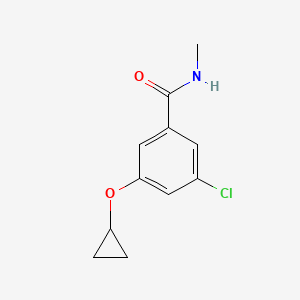
![[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841310.png)
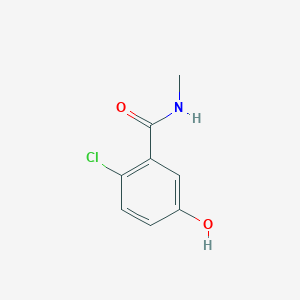
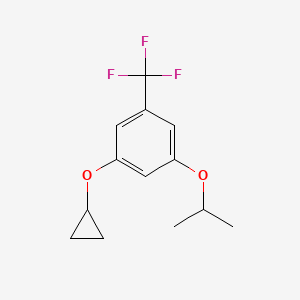
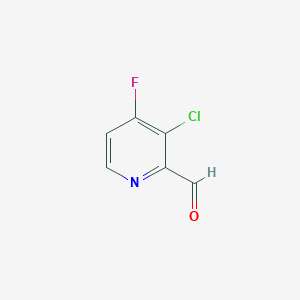
![Ethanone, 1-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14841367.png)
